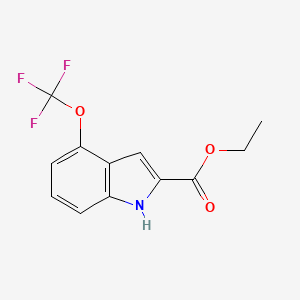
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. The presence of the trifluoromethoxy group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. This compound is used in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives that contain different substituents:
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Ethyl 4-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group, which lacks the fluorine atoms.
Ethyl 4-(chloro)-1H-indole-2-carboxylate: Contains a chloro group, which has different electronic and steric properties.
The uniqueness of this compound lies in the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
属性
分子式 |
C12H10F3NO3 |
|---|---|
分子量 |
273.21 g/mol |
IUPAC 名称 |
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3 |
InChI 键 |
GQWOXHZBTKOZME-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)



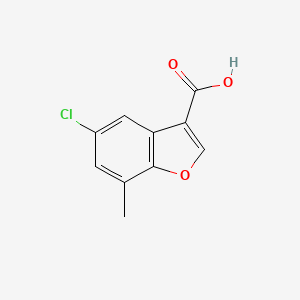
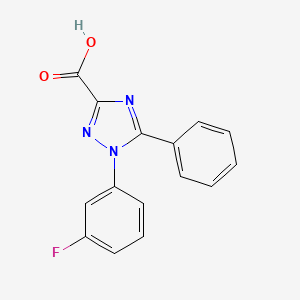
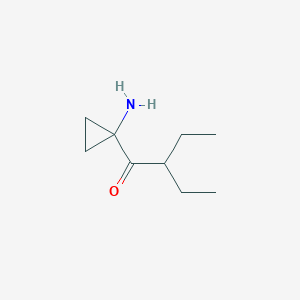

![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
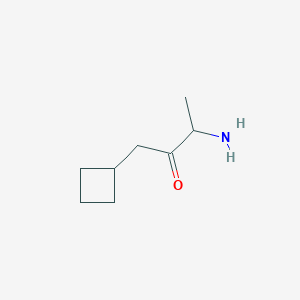
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)

